molecular formula C22H21N5O2 B264458 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Numéro de catalogue B264458
Poids moléculaire: 387.4 g/mol
Clé InChI: BYIDXHCNYLTGIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mécanisme D'action

The mechanism of action of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves the selective inhibition of BTK, a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one are complex and diverse. The selective inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, which are involved in the survival and proliferation of B-cells. The inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in lab experiments are its high selectivity and potency for BTK. This compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments are its complex synthesis method and high cost.

Orientations Futures

The future directions of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involve its potential applications in various biomedical studies. The selective inhibition of BTK by this compound has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, this compound has also been studied for its potential applications in the treatment of inflammatory disorders, such as asthma and COPD. Further studies are required to investigate the safety and efficacy of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one in clinical trials. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective BTK inhibitors.

Méthodes De Synthèse

The synthesis of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been reported in several scientific articles, and it involves the use of different chemical reactions, such as the condensation reaction and the cyclization reaction. The synthesis method of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

The scientific research application of 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is vast and diverse. This compound has been extensively studied for its potential applications in various biomedical studies, including cancer, autoimmune diseases, and inflammatory disorders. The selective inhibition of BTK by 6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

Propriétés

Nom du produit

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

Formule moléculaire

C22H21N5O2

Poids moléculaire

387.4 g/mol

Nom IUPAC

6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one

InChI

InChI=1S/C22H21N5O2/c1-12-9-17-14(3)23-21(25-19(17)10-13(12)2)27-22-24-18(11-20(28)26-22)15-5-7-16(29-4)8-6-15/h5-11H,1-4H3,(H2,23,24,25,26,27,28)

Clé InChI

BYIDXHCNYLTGIZ-UHFFFAOYSA-N

SMILES isomérique

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C

SMILES

CC1=C(C=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C)C

SMILES canonique

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=O)C=C(N3)C4=CC=C(C=C4)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.